molecular formula C18H19F3N4O4S B2354455 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2097929-02-5

4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No. B2354455
CAS RN: 2097929-02-5
M. Wt: 444.43
InChI Key: NBFOAWKRLJUNEP-UHFFFAOYSA-N
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Description

The compound “4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine” is a complex organic molecule. It contains several functional groups and structural features, including a 1,4-benzodioxine ring, a piperazine ring, a pyrimidine ring, a sulfonyl group, and trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the various functional groups. The benzodioxine ring is a type of oxygen-containing heterocycle, while the piperazine and pyrimidine rings are nitrogen-containing heterocycles . The sulfonyl group is a sulfur-containing functional group, and the trifluoromethyl group contains fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar sulfonyl group and the heterocyclic rings could impact the compound’s solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Herbicidal Applications

Research on pyrimidine and triazine intermediates, including compounds structurally related to 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine, has shown their utility in the development of herbicidal sulfonylureas. These compounds are designed for selectivity in agricultural applications, demonstrating effectiveness in post-emergence herbicide formulations for crops like cotton and wheat, by exploiting specific metabolic pathways or by combining with lipophilic sulfonamide moieties for enhanced selectivity (Hamprecht et al., 1999).

Anticancer Research

The synthesis of new derivatives has been explored for their antiproliferative activity against human cancer cell lines. Compounds within this chemical family have shown potential as anticancer agents, with specific derivatives demonstrating significant activity across various cancer cell lines. This suggests a promising avenue for the development of new therapeutic agents targeting cancer (Mallesha et al., 2012).

Antimicrobial and Anti-inflammatory Agents

Novel heterocyclic compounds derived from similar chemical structures have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds have exhibited significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, indicating their potential in developing new treatments for inflammatory diseases (Abu‐Hashem et al., 2020).

Antibacterial Applications

Derivatives of pyrido(2,3-d)pyrimidine, closely related to the core structure of interest, have been explored for their antibacterial activity. These compounds, especially those with specific substitutions, have shown enhanced activity against gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa, pointing towards their potential utility in addressing antibiotic resistance issues (Matsumoto & Minami, 1975).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Without specific information, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential use as a pharmaceutical drug .

properties

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O4S/c1-12-22-16(18(19,20)21)11-17(23-12)24-4-6-25(7-5-24)30(26,27)13-2-3-14-15(10-13)29-9-8-28-14/h2-3,10-11H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFOAWKRLJUNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

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